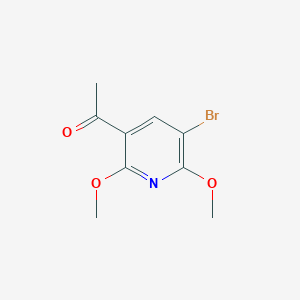

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone

Description

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone is a brominated pyridine derivative featuring methoxy groups at positions 2 and 6, and a bromine atom at position 5 of the pyridine ring. This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structural uniqueness arises from the electron-donating methoxy groups and the electron-withdrawing bromine substituent, which collectively influence its reactivity and physicochemical properties. Notably, this compound is listed as discontinued by CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name |

1-(5-bromo-2,6-dimethoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5(12)6-4-7(10)9(14-3)11-8(6)13-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCQLMWEHKXXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone typically involves the bromination of 2,6-dimethoxypyridine followed by an acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 5 on the pyridinyl ring is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the pyridine ring and the meta-directing influence of the methoxy groups at positions 2 and 6.

-

Conditions :

-

Example :

Suzuki-Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.

-

Catalyst System :

-

Example :

Reduction of the Ketone Group

The ethanone moiety can be reduced to a secondary alcohol or hydrocarbon.

-

Reduction to Alcohol :

Condensation Reactions

The ketone undergoes condensation with nucleophiles to form heterocyclic derivatives.

-

Hydrazone Formation :

Photochemical Rearrangements

Under UV irradiation, the ethanone group may undergo photo-Favorskii rearrangement or photoenolization.

-

Photo-Favorskii Pathway :

Steric and Electronic Effects

The 2,6-dimethoxy substituents impose steric hindrance, influencing reaction kinetics:

-

Suzuki Coupling : Adjacent methoxy groups slow coupling rates compared to unsubstituted pyridines.

-

SNAr : Electron-donating methoxy groups activate the ring but steric bulk may require prolonged reaction times.

Stability and Byproducts

Scientific Research Applications

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.

Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone and related compounds:

Physicochemical and Reactivity Differences

Electron Effects :

- Methoxy groups (OCH₃) in the target compound donate electron density via resonance, activating the pyridine ring toward electrophilic substitution at specific positions. In contrast, chloro (Cl) and fluoro (F) substituents are electron-withdrawing, deactivating the ring and directing reactivity differently .

- Bromine (Br) acts as a moderate electron-withdrawing group, balancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Lipophilicity :

- Thermal Stability: Derivatives like 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone show high melting points (280–282°C), indicating strong crystalline packing due to hydrogen bonding from the pyrrolopyridine core .

Commercial and Research Relevance

- The discontinuation of this compound contrasts with the commercial availability of analogs like 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, which is sold at $400–$4800 per gram .

- Fluorinated derivatives (e.g., 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone) are prioritized in drug discovery due to improved bioavailability .

Biological Activity

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone is a chemical compound with the molecular formula CHBrNO and a molecular weight of 260.08 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and methoxy groups in its structure enhance its binding affinity and specificity towards these molecular targets. This interaction can lead to inhibition or modulation of enzymatic activity, resulting in various biological effects.

Applications in Research

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which is critical in the development of therapeutic agents for diseases where enzyme regulation is essential .

- Receptor Modulation : It also serves as a receptor modulator, which can influence cellular signaling pathways and potentially lead to therapeutic benefits in conditions such as cancer or metabolic disorders.

- Pharmaceutical Development : Research indicates that this compound may be useful in developing new drugs targeting specific diseases, leveraging its unique structural properties to enhance efficacy and reduce side effects .

Table 1: Summary of Biological Activities

Notable Research Outcomes

- A study highlighted that this compound effectively inhibited certain enzymes at low concentrations, suggesting a high potency for therapeutic applications.

- Another research effort focused on the compound's ability to modulate receptor activity, which could lead to advancements in treatments for conditions such as diabetes and obesity by influencing insulin signaling pathways .

- The antimicrobial properties were evaluated against various pathogens, showing significant inhibitory effects that could be harnessed for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the methoxy groups or the bromine substitution can significantly affect the biological activity of the compound. For instance, variations in the position or type of substituents on the pyridine ring have been correlated with changes in enzyme inhibition potency and receptor modulation efficacy .

Q & A

Basic: What are the established synthetic routes for 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone?

Methodological Answer:

The compound can be synthesized via bromination and methoxylation of a pyridine precursor. For example, selective bromination at the 5-position of a dimethoxy-substituted pyridine scaffold may involve electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methoxy groups at the 2- and 6-positions are typically introduced via nucleophilic substitution or protection/deprotection strategies. A related synthesis for 3-acetyl-5-bromopyridine (structurally similar) involves custom multi-step protocols, including Friedel-Crafts acylation or palladium-catalyzed cross-coupling to install the acetyl group .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns (e.g., bromine-induced deshielding, methoxy singlet integration).

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., M.W. 260.07 g/mol for CHBrNO) and isotopic patterns consistent with bromine.

- HPLC-PDA: For purity assessment (>95% as noted in custom synthesis workflows) .

- Melting Point Analysis: Compare observed values (e.g., 123–126°C or 157–160°C for structurally related bromopyridinones) to literature to confirm crystallinity .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at the 5-position serves as a leaving group in metal-catalyzed reactions. For instance:

- Suzuki-Miyaura Coupling: React with arylboronic acids using Pd(PPh) or PdCl(dppf) in THF/water at 60–80°C.

- Buchwald-Hartwig Amination: Introduce amines via Pd/Xantphos catalysts.

The electron-donating methoxy groups at 2- and 6-positions deactivate the pyridine ring, directing cross-coupling to the bromine site. Competitive side reactions (e.g., dehalogenation) can be minimized by optimizing catalyst loading and temperature .

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

- Protection of Reactive Sites: Temporarily block the acetyl group using silyl ethers or acetals during bromination.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce nucleophilic attack on the acetyl group.

- Catalyst Screening: Test Pd, Cu, or Ni catalysts to suppress undesired pathways (e.g., homocoupling). For example, Pd(OAc) with bulky ligands (e.g., SPhos) improves selectivity in arylations .

Data Contradiction: How to address discrepancies in reported melting points for similar compounds?

Methodological Answer:

Discrepancies (e.g., 123–126°C vs. 157–160°C for brominated pyridinones) may arise from:

- Polymorphism: Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and analyze via X-ray diffraction.

- Impurity Profiles: Use preparative HPLC to isolate pure fractions and re-test thermal properties.

- Synthetic Route Variability: Compare melting points across batches synthesized via distinct methods (e.g., bromination vs. coupling) .

Application: What role does this compound serve in pharmaceutical intermediate synthesis?

Methodological Answer:

The acetyl and bromine groups make it a versatile scaffold:

- Kinase Inhibitor Development: The pyridine core is common in kinase-binding motifs. The bromine can be replaced with heterocycles (e.g., pyrazoles) via cross-coupling.

- Antimicrobial Agents: Functionalization at the 5-position with amine or thiol groups may enhance bioactivity.

- Probe Molecules: Radiolabeled derivatives (e.g., F) can be synthesized for PET imaging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.